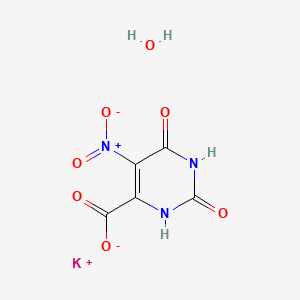

Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate

Description

Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate is a nitro-substituted derivative of the pyrimidine carboxylate family. The compound features a potassium counterion and a hydrate moiety, enhancing its aqueous solubility and stability. The nitro group at position 5 introduces strong electron-withdrawing effects, influencing hydrogen bonding and reactivity .

Properties

IUPAC Name |

potassium;5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O6.K.H2O/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3;;/h(H,10,11)(H2,6,7,9,12);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMSALHSRWYAEM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4KN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60779-49-9 | |

| Record name | 5-Nitro-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060779499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-nitro-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration of Orotic Acid Precursors

A primary route involves the nitration of orotic acid (vitamin B₁₃) or its derivatives. Orotic acid’s pyrimidine ring provides a scaffold for introducing nitro groups at the 5-position. In the patented method described in FR2640265A1, the potassium salt of 5-nitroorotic acid is synthesized via catalytic hydrogenation of nitro precursors in a hydroalcoholic potassium hydroxide solution. The reaction employs palladium on activated carbon under hydrogen pressures of 2–4 MPa and temperatures of 30–70°C. This method achieves high purity (>99%) through recrystallization from aqueous ethanol.

Key Reaction Conditions:

| Parameter | Range/Value |

|---|---|

| Catalyst | 5% Pd/C |

| Solvent | H₂O/MeOH or H₂O/EtOH |

| Temperature | 30–70°C |

| Hydrogen Pressure | 20–40 bar |

| Yield | >90% |

Intermediate Esterification and Hydrolysis

An alternative approach begins with ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS 52047-16-2), which is hydrolyzed to the carboxylic acid and subsequently neutralized with potassium hydroxide. The ester intermediate is synthesized via the Biginelli reaction, combining ethyl acetoacetate, urea, and nitric acid under acidic conditions. Saponification with aqueous KOH at 60–80°C yields the potassium salt, which is isolated as a hydrate after solvent evaporation.

Nitration and Saponification Route

Stepwise Nitration and Cyclization

In this method, nitration precedes cyclization. A pyrimidine precursor (e.g., barbituric acid) is nitrated using fuming nitric acid at 0–5°C to introduce the nitro group. Subsequent cyclization with ethyl acetoacetate in acetic acid forms the tetrahydropyrimidine ring. The ester group is then hydrolyzed using potassium hydroxide in ethanol-water (1:1), yielding the potassium carboxylate.

Critical Parameters:

Byproduct Management

The nitration step generates nitrogen oxides (NOₓ), requiring scrubbing systems to mitigate toxic fumes. Residual nitric acid is neutralized with urea before hydrolysis to avoid side reactions.

Catalytic Hydrogenation Methods

Solvent Systems for Hydrogenation

Hydrogenation efficiency depends on solvent polarity. A 15–30% ethanol-water mixture enhances nitro group solubility while stabilizing the intermediate. Higher alcohol content reduces palladium catalyst activity due to competitive adsorption.

Purification and Characterization

Recrystallization and Filtration

The crude product is purified via recrystallization from hot ethanol-water (3:1), achieving >97% purity. Insoluble impurities are removed by hot filtration, and the hydrate form crystallizes upon cooling.

Spectroscopic Characterization

-

IR Spectroscopy: Bands at 1700–1730 cm⁻¹ (C=O), 1520–1560 cm⁻¹ (NO₂), and 3200–3500 cm⁻¹ (O-H of hydrate).

-

¹H NMR (D₂O): δ 3.45 (s, 2H, CH₂), δ 8.20 (s, 1H, pyrimidine-H).

-

Elemental Analysis: Matches theoretical values for C₅H₄KN₃O₇·H₂O (C: 23.44%, H: 2.35%, N: 16.37%).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Orotic acid and potassium ions.

Scientific Research Applications

Chemistry

In chemistry, potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate is used as a precursor for synthesizing other pyrimidine derivatives. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it useful in the study of metabolic pathways and enzyme kinetics.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their antimicrobial, antiviral, and anticancer properties due to the presence of the nitro group, which can undergo bioreductive activation.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of dyes and pigments.

Mechanism of Action

The mechanism of action of potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to various biological effects. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituents, counterions, and physicochemical properties:

Key Differences and Implications:

Substituent Effects: The 5-nitro group in the target compound increases acidity at adjacent positions and enhances hydrogen-bonding capabilities compared to unsubstituted analogs like potassium orotate .

Counterion Influence :

- Potassium salts (e.g., target compound and potassium orotate) demonstrate superior aqueous solubility compared to calcium or lithium salts , which may aggregate in physiological conditions .

- Methyl esters (e.g., CAS 6153-44-2) act as prodrugs, requiring hydrolysis to the free acid for bioactivity, whereas ionic forms like K⁺ or Li⁺ salts are immediately bioavailable .

Hydrate vs. Anhydrous Forms :

- The hydrate form in the target compound improves stability and dissolution rates compared to anhydrous analogs, critical for formulation in drug delivery .

Biological Activity

Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate (CAS No. 60779-49-9) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

- Molecular Formula : CHNO·xK

- Molecular Weight : 203.11 g/mol

- Synonyms : 5-Nitroorotic acid potassium salt monohydrate

Biological Activity Overview

The biological activity of this compound is primarily attributed to its nitro group and pyrimidine structure. Studies have indicated various pharmacological effects including:

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against several bacterial strains. For instance, nitro-containing pyrimidines have been shown to inhibit the growth of Mycobacterium tuberculosis with minimal inhibitory concentration (MIC) values indicating potent activity due to the presence of the nitro group at the C5 position .

- Anticancer Potential :

- Plant Growth Regulation :

The biological mechanisms underlying the activities of this compound involve:

- Inhibition of Enzymatic Pathways : The compound may interfere with specific enzymatic pathways crucial for microbial survival or cancer cell proliferation.

- Nitric Oxide Release : The nitro group can lead to the generation of reactive nitrogen species (RNS), which play a role in antimicrobial action and apoptosis in cancer cells .

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are recommended for preparing Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate?

- Methodological Answer : The compound can be synthesized via alkylation of a pyrimidine precursor (e.g., methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate) using electrophilic reagents like 5-bromopentanenitrile in DMF with sodium hydride as a base . Subsequent nitration at the 5-position requires careful control of reaction conditions (e.g., nitric acid in sulfuric acid) to avoid over-nitration. Purification involves recrystallization from aqueous ethanol to isolate the hydrate form.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- NMR : Use DMSO-d₆ to solubilize the compound. The nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting in the aromatic region (δ 8.5–9.0 ppm).

- IR : Key peaks include C=O stretches (~1700 cm⁻¹ for carboxylate and dioxo groups) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹).

- MS : Electrospray ionization (ESI) in negative mode typically shows [M–K]⁻ ions due to the potassium counterion. High-resolution MS (HRMS) confirms the molecular formula (e.g., C₅H₃KN₃O₇·H₂O).

Q. What are the stability considerations for the hydrate form under varying storage conditions?

- Methodological Answer : The hydrate is hygroscopic and prone to dehydration. Store in sealed containers under anhydrous conditions at 2–8°C. Thermal gravimetric analysis (TGA) can quantify water loss, showing a mass loss step at ~100–120°C corresponding to H₂O release .

Advanced Research Questions

Q. How can crystallographic tools (SHELX, Mercury) resolve structural ambiguities in this compound?

- Methodological Answer :

- SHELX : Use SHELXL for refinement against high-resolution (<1.0 Å) X-ray data. The nitro group’s orientation can be modeled with anisotropic displacement parameters. Hydrogen bonding networks are refined using restraints for O–H···O interactions .

- Mercury : Visualize π-stacking and hydrogen-bonding patterns (e.g., R₂²(8) motifs) using the Materials Module. Compare packing similarities with analogous pyrimidine carboxylates .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?

Q. How does the nitro group affect the compound’s electronic structure and reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) show the nitro group withdraws electron density, lowering the LUMO energy (~-1.5 eV) and enhancing electrophilicity at the 4-carboxylate position. This is critical for designing derivatives for bioactivity studies .

Q. What in vitro assays are suitable for evaluating its potential bioactivity?

- Methodological Answer :

- TRP Channel Inhibition : Test TRPA1/TRPV1 modulation using calcium flux assays (IC₅₀ determination). Compare with structurally related inhibitors like HC-030031 .

- Enzyme Inhibition : Screen against xanthine oxidase (similar to orotic acid derivatives) via UV-Vis monitoring of uric acid formation .

Contradictions and Resolutions

- Synthetic Routes : reports alkylation in DMF, while other methods (e.g., aqueous nitration) may introduce impurities. Cross-validate using LC-MS to confirm intermediate integrity.

- Hydrate Stability : Conflicting reports on dehydration temperatures ( vs. 21). Conduct variable-temperature XRD to monitor structural changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.